molecular formula C9H15N3O B1484466 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2098079-95-7

2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B1484466
CAS No.: 2098079-95-7
M. Wt: 181.23 g/mol
InChI Key: YCUIREORZAHJKP-UHFFFAOYSA-N
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Description

2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

2-(4-aminobutan-2-yl)-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-3-4-9(13)12(11-7)8(2)5-6-10/h3-4,8H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUIREORZAHJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 4-aminobutan-2-one with 6-methyl-2,3-dihydropyridazin-3-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(4-Aminobutan-2-yl)-6-methylpyridazin-3-one
  • 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydroquinazolin-3-one

Comparison: Compared to similar compounds, 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one may exhibit unique properties due to the presence of the pyridazinone core. This core structure can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Biological Activity

2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. Its structure includes a pyridazinone core, which is associated with various pharmacological effects. This article explores the biological activity of this compound based on diverse scientific sources.

Basic Information

PropertyDetails
IUPAC NameThis compound
CAS Number2098079-95-7
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol

Structural Characteristics

The compound features a pyridazinone ring, which is known for its stability and reactivity in biological systems. The presence of the amino group enhances its potential for interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted various biological activities based on structural characteristics, suggesting potential as an antimicrobial agent .

Anticancer Activity

The compound's structure suggests it may inhibit specific cancer cell lines. Preliminary studies have shown that derivatives of pyridazinones can serve as effective agents against various cancer types by targeting cellular pathways involved in proliferation and survival .

Case Study: Anticancer Efficacy
A study demonstrated that derivatives of similar compounds inhibited the growth of breast cancer cells in vitro, showcasing the potential of this compound as a scaffold for developing anticancer drugs.

The precise mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may act by:

  • Inhibiting Enzymatic Activity: The amino group may interact with enzymes involved in metabolic pathways.
  • Modulating Receptor Activity: Potential interactions with receptors could influence cell signaling pathways.

Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityOther Notable Activities
2-(4-Aminobutan-2-yl)-6-methyl-pyridazinoneModerateHighNeuroprotective
2-(4-Aminobutan-2-yl)-6-methyl-thiazolidinoneLowModerateAnti-inflammatory

This table illustrates how this compound compares to other compounds in terms of its biological activities.

Synthetic Routes

The synthesis typically involves the condensation of 4-aminobutan-2-one with a suitable pyridazinone precursor under controlled conditions. The reaction is conducted in organic solvents like ethanol or methanol at elevated temperatures to optimize yield and purity.

Industrial Relevance

Due to its promising biological properties, this compound is being explored for applications in drug development and material science. Its ability to serve as a building block for more complex heterocyclic compounds positions it well within pharmaceutical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

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